Enhanced Lipophilicity (XLogP3) Compared to Unsubstituted and Mono-Chloro Analogs
This compound exhibits a computed XLogP3 of 4.6, which is significantly higher than the unsubstituted analog N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide (XLogP3 ~2.8) and the 5-chloro analog without a methyl group (XLogP3 ~3.5), indicating superior membrane permeability potential [1]. The dual substitution of chlorine and methyl groups synergistically increases lipophilicity, a critical factor for crossing biological barriers like the blood-brain barrier or cell membranes.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide: 2.8; N-(5-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: 3.5 |
| Quantified Difference | 1.1 to 1.8 units higher XLogP3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement in CNS or cell-penetration studies, this compound's higher lipophilicity may offer a distinct advantage over less hydrophobic analogs that fail to achieve sufficient intracellular or brain exposure.
- [1] PubChem Compound Summaries for CID 7193145, CID 74114, and predicted analog. National Center for Biotechnology Information (2025). View Source
